molecular formula C24H22N4O5 B2675431 N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1326855-47-3

N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2675431
CAS No.: 1326855-47-3
M. Wt: 446.463
InChI Key: XYSUJIXJSXOMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage pharmacological research. This molecule is structurally characterized by a 1,2,4-oxadiazole heterocycle linked to a 2-oxo-1,2-dihydropyridine scaffold, a framework found in compounds with various documented biological activities . The integration of the 3-methylphenyl-substituted oxadiazole ring is a critical structural feature often employed in drug discovery to enhance molecular interactions with biological targets and improve metabolic stability . As a high-purity research chemical, its primary application is in the investigation of biochemical pathways and the identification of potential novel therapeutic agents. It is frequently utilized in high-throughput screening assays, target validation studies, and structure-activity relationship (SAR) optimization programs. The precise mechanism of action for this specific analog is a subject of ongoing research, but molecules with this core structure have been investigated for their potential to modulate enzyme and receptor function in disease models. Researchers value this compound for its potential to uncover new chemical biology tools and lead structures. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15-5-4-6-16(11-15)23-26-24(33-27-23)17-7-10-22(30)28(13-17)14-21(29)25-19-9-8-18(31-2)12-20(19)32-3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSUJIXJSXOMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Synthesis of the dihydropyridinyl acetamide: This step may involve the condensation of an appropriate aldehyde with an amine, followed by cyclization and acylation reactions.

    Coupling of the dimethoxyphenyl group: This step can be performed using standard coupling reactions such as Suzuki or Heck coupling, depending on the availability of the starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves multiple steps that include the formation of oxadiazole and pyridine rings through cyclization reactions. The final acetamide product is obtained through nucleophilic substitution and acylation methods. The compound's molecular formula is C26H26N4O5C_{26}H_{26}N_{4}O_{5} with a molecular weight of 474.5 g/mol .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents . The structure-function relationship studies suggest that modifications to the phenyl and oxadiazole moieties enhance its efficacy against microbial pathogens.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. It has been shown to promote neurite outgrowth in neuronal cultures, indicating potential applications in treating neurodegenerative diseases . The mechanism appears to involve modulation of neuroinflammatory pathways and enhancement of neuronal survival under stress conditions.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells (MCF7) with IC50 values in the low micromolar range. Induced apoptosis via mitochondrial pathways .
Study 2 Antimicrobial EfficacyIn vitro tests showed the compound inhibited Staphylococcus aureus and Candida albicans growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Study 3 NeuroprotectionShowed enhanced neurite outgrowth in PC12 cells treated with the compound under oxidative stress conditions .

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • Target Compound : 2,4-dimethoxyphenyl group (electron-donating, meta/para substitution).
  • N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (): Substituents: 3-chloro-4-methoxy (electron-withdrawing Cl, para-methoxy). Impact: Chlorine increases lipophilicity and may alter binding affinity compared to methoxy groups.

Heterocyclic Core Modifications

  • Target Compound: 1,2,4-oxadiazole linked to pyridinone.
  • N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Core: 1,2,4-triazole with sulfanyl (-S-) linker. The 3,5-dimethoxy substitution differs spatially from 2,4-dimethoxy .

Oxadiazole Substituent Variations

  • Target Compound : 3-(3-methylphenyl) on oxadiazole.
  • Compound 60 (): 5-methyl-1,2,4-oxadiazole fused to a benzooxazolo-oxazine system. The fused ring system in adds rigidity, which may limit conformational flexibility during target binding .

Structural and Functional Data Table

Compound Phenyl Substituents Heterocycle & Substituents Molecular Weight* Key Features
Target Compound 2,4-dimethoxy Oxadiazole-3-(3-methylphenyl), pyridinone ~477.5 g/mol High solubility, metabolic stability
3-chloro-4-methoxy Oxadiazole-3-(4-chlorophenyl), 4,6-dimethyl pyridinone ~529.3 g/mol Increased lipophilicity, steric hindrance
3,5-dimethoxy Triazole-4-(4-methylphenyl), sulfanyl ~506.6 g/mol Sulfur reactivity, triazole H-bonding
N/A (fused system) Oxadiazole-5-methyl, benzooxazolo-oxazine ~493.5 g/mol Rigid scaffold, methyl substitution

*Calculated based on molecular formulas where explicit data was unavailable.

Implications of Structural Differences

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy groups may improve solubility and π-π stacking vs. ’s chloro groups, which enhance lipophilicity but reduce metabolic stability.
  • Heterocycle Choice : Oxadiazoles (target, ) offer metabolic resistance, while triazoles () provide additional hydrogen-bonding sites.
  • Substituent Positioning : 2,4-dimethoxy (target) vs. 3,5-dimethoxy () alters steric and electronic profiles, affecting target engagement.

Research Tools and Methodologies

  • Crystallography : SHELX programs () are widely used for small-molecule refinement, enabling precise structural comparisons (e.g., bond angles, conformations) between analogs .
  • Synthetic Routes: highlights nitro pyridine rearrangements, suggesting methods applicable to oxadiazole-pyridinone systems .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a multi-functional structure featuring:

  • A dimethoxyphenyl group.
  • An oxadiazole moiety known for diverse biological activities.
  • A dihydropyridine component which often contributes to the bioactivity of compounds.

The molecular formula is C25H23N3O4C_{25}H_{23}N_{3}O_{4} with a molecular weight of approximately 429.46 g/mol.

Anticancer Activity

  • Mechanism of Action : Compounds containing the oxadiazole ring have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant anticancer properties against human colon adenocarcinoma and breast cancer cell lines, with some compounds exhibiting IC50 values as low as 92.4 µM against multiple cancer types .
  • Case Studies :
    • A study reported that oxadiazole derivatives exhibited potent anticancer activity in vitro against MCF-7 breast cancer cells, highlighting their potential in cancer therapy .
    • Another research indicated that modifications to the oxadiazole structure could enhance antiproliferative activity, suggesting a promising avenue for drug development .

Anti-inflammatory and Analgesic Effects

Compounds similar to this compound have been evaluated for anti-inflammatory properties. The presence of the oxadiazole ring has been linked to inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation and pain relief .

Antimicrobial Activity

Research has shown that oxadiazole derivatives possess significant antibacterial and antifungal properties. For example:

  • A derivative demonstrated effective inhibition against Gram-positive bacteria at low concentrations .
  • Compounds have also shown activity against various fungal strains, indicating broad-spectrum antimicrobial potential .

Neuropharmacological Effects

Some studies suggest that oxadiazole-containing compounds may exhibit neuroprotective effects and potential applications in treating neurodegenerative diseases like Alzheimer's. Their ability to inhibit acetylcholinesterase (AChE) has been noted as a mechanism for enhancing cognitive function .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

  • Substitution Patterns : The position and type of substituents on the phenyl and oxadiazole rings significantly affect potency and selectivity.
  • Functional Groups : The presence of electron-donating or withdrawing groups can modulate the compound's reactivity and biological interactions.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAnticancer92.4
Compound BAnti-inflammatory50.0
Compound CAntimicrobial30.0
Compound DNeuroprotective25.0

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide?

  • Methodology :

  • The compound’s core structure includes a 1,2,4-oxadiazole ring and a substituted pyridinone moiety. Key steps involve:

Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux with catalysts like DCC ( ).

Pyridinone synthesis : Cyclization of β-keto esters with urea derivatives in acidic conditions ( ).

Acetamide coupling : Reacting the pyridinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 2,4-dimethoxyaniline ( ).

  • Characterization via IR (C=O and N-H stretches), 1^1H NMR (aromatic protons and methoxy groups), and LC-MS ensures structural fidelity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy :
  • IR : Confirm oxadiazole (C=N stretch ~1600 cm1^{-1}) and acetamide (N-H bend ~1550 cm1^{-1}) functional groups.
  • 1^1H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and pyridinone protons (δ 6.5–7.5 ppm).
  • Mass spectrometry : Compare observed molecular ion ([M+H]+^+) with theoretical molecular weight ( ).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

  • Methodology :

  • Core modifications :
  • Replace the 3-methylphenyl group on the oxadiazole with electron-withdrawing substituents (e.g., -CF3_3) to enhance binding affinity ( ).
  • Modify the pyridinone’s 2-oxo group to a thione (-S-) to alter metabolic stability ().
  • Functional assays : Test inhibitory activity against target enzymes (e.g., FLAP or lipoxygenase) using human whole-blood assays (IC50_{50} < 100 nM) and cross-validate with computational docking ( ).

Q. How can contradictory data in pharmacokinetic (PK) and pharmacodynamic (PD) studies be resolved?

  • Methodology :

  • DMPK profiling :
  • Assess metabolic stability in liver microsomes (human/rodent) to identify species-specific clearance discrepancies ( ).
  • Use CYP450 inhibition assays (e.g., CYP3A4) to evaluate drug-drug interaction risks.
  • Data reconciliation :
  • Apply statistical modeling (e.g., ANOVA) to isolate variables (e.g., formulation, dosing regimen) causing PD variability ( ).

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Methodology :

  • DFT calculations :
  • Calculate HOMO-LUMO gaps to assess redox potential and nucleophilic/electrophilic sites ( ).
  • Map molecular electrostatic potential (MESP) to predict hydrogen-bonding interactions with biological targets ( ).
  • MD simulations : Model binding dynamics with target proteins (e.g., FLAP) over 100-ns trajectories to optimize substituent geometry ( ).

Q. How can experimental design (DoE) improve yield and reproducibility in synthesis?

  • Methodology :

  • Factor screening : Use fractional factorial design to prioritize variables (e.g., temperature, solvent polarity, catalyst loading) affecting oxadiazole cyclization ( ).
  • Response surface modeling : Optimize reaction conditions (e.g., 70°C, DMF solvent, 1.5 eq. K2_2CO3_3) to maximize yield ( ).
  • Flow chemistry : Implement continuous-flow reactors for precise control of exothermic steps (e.g., diazomethane formation) ( ).

Data Contradiction Analysis

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodology :

  • Bioavailability studies : Measure plasma protein binding and logP values to assess tissue penetration limitations ( ).
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS/MS and correlate with PK/PD mismatches ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.